
2,5,5-Triethyl-2-phenyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,5-Triethyl-2-phenyl-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by the presence of three ethyl groups and a phenyl group attached to the dioxane ring, making it a unique and interesting molecule for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Triethyl-2-phenyl-1,3-dioxane typically involves the reaction of acetophenone with neopentyl glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the dioxane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or benzene, with the addition of a catalytic amount of sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the reaction and simplify the separation process. The product is typically purified by distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,5-Triethyl-2-phenyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl group.
Applications De Recherche Scientifique
2,5,5-Triethyl-2-phenyl-1,3-dioxane has several applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics of dioxane derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: Utilized in the synthesis of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 2,5,5-Triethyl-2-phenyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the phenyl group allows for π-π interactions with aromatic amino acids in proteins, while the dioxane ring can participate in hydrogen bonding and van der Waals interactions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5,5-Trimethyl-2-phenyl-1,3-dioxane: Similar structure but with methyl groups instead of ethyl groups.
2,5,5-Triethyl-2-methyl-1,3-dioxane: Similar structure but with a methyl group instead of a phenyl group.
2,5,5-Triethyl-2-phenyl-1,3-dioxolane: Similar structure but with a five-membered dioxolane ring instead of a six-membered dioxane ring.
Uniqueness
2,5,5-Triethyl-2-phenyl-1,3-dioxane is unique due to the combination of its ethyl and phenyl substituents, which confer specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various chemical and biological studies.
Propriétés
Numéro CAS |
24571-24-2 |
|---|---|
Formule moléculaire |
C16H24O2 |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
2,5,5-triethyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C16H24O2/c1-4-15(5-2)12-17-16(6-3,18-13-15)14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3 |
Clé InChI |
GEPJGFUWAZWPFO-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC(OC1)(CC)C2=CC=CC=C2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine](/img/structure/B14688388.png)
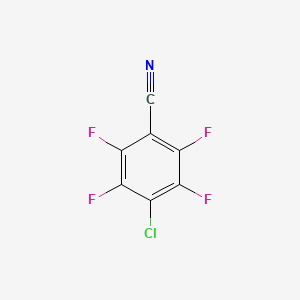
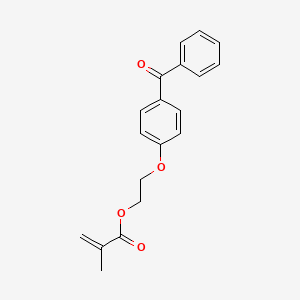
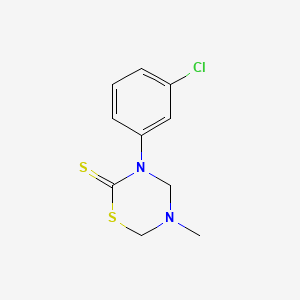
![2-[(2-Butylphenoxy)methyl]oxirane](/img/structure/B14688415.png)

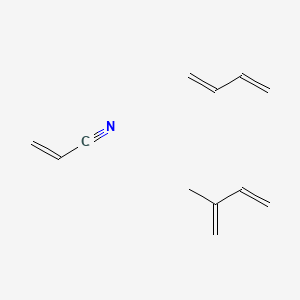
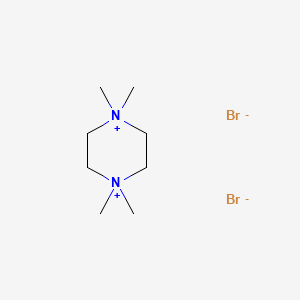
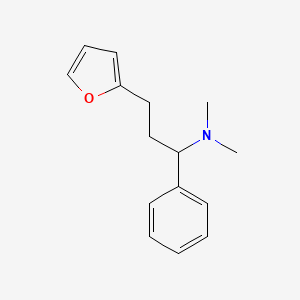
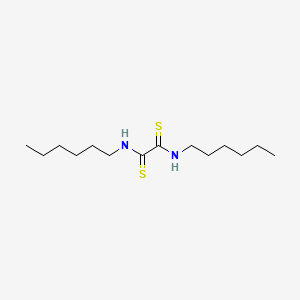
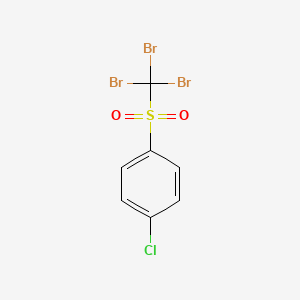
![3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide](/img/structure/B14688458.png)

